(R)-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine
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Overview
Description
®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of difluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine typically involves the trifluoromethylation of secondary amines using reagents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . The reaction conditions often involve the formation of thiocarbonyl fluoride in situ, which acts as a key intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the trifluoromethylation process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized amines.
Scientific Research Applications
®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(trifluoromethyl)-2-fluorophenyl)ethan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
®-1-(4-(methyl)-2-fluorophenyl)ethan-1-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
®-1-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-amine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10F3N |
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Molecular Weight |
189.18 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3/t5-/m1/s1 |
InChI Key |
KJTZUOPRFPEYPX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C(F)F)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
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